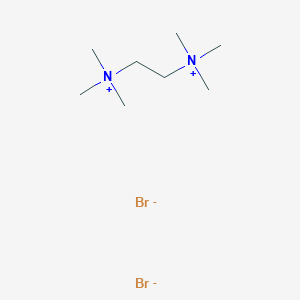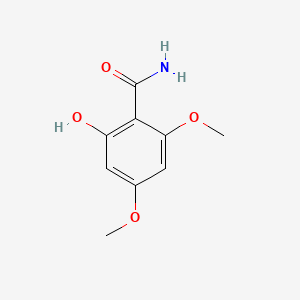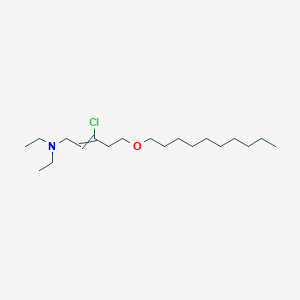![molecular formula C15H21BrClNO3 B14515695 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid CAS No. 62805-23-6](/img/structure/B14515695.png)
2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid is a chemical compound that features a pyridine ring substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid typically involves the coupling of 6-bromo-2-chloropyridine with decanoic acid. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and esterification . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The decanoic acid moiety can interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
2-Bromo-6-chloropyridine: Shares the pyridine ring with bromine and chlorine substitutions but lacks the decanoic acid moiety.
2-Chloropyridine-3-boronic acid: Contains a pyridine ring with a chlorine atom and a boronic acid group.
Uniqueness: 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid is unique due to the presence of both the halogenated pyridine ring and the decanoic acid moiety.
Propriétés
Numéro CAS |
62805-23-6 |
|---|---|
Formule moléculaire |
C15H21BrClNO3 |
Poids moléculaire |
378.69 g/mol |
Nom IUPAC |
2-(6-bromo-2-chloropyridin-3-yl)oxydecanoic acid |
InChI |
InChI=1S/C15H21BrClNO3/c1-2-3-4-5-6-7-8-12(15(19)20)21-11-9-10-13(16)18-14(11)17/h9-10,12H,2-8H2,1H3,(H,19,20) |
Clé InChI |
WGICJAXMYMWQIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=O)O)OC1=C(N=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


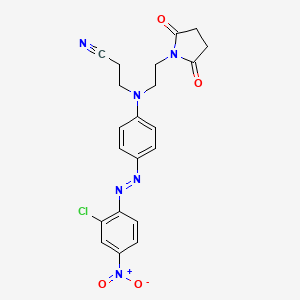
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
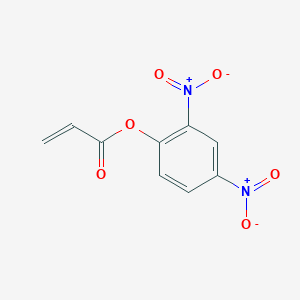

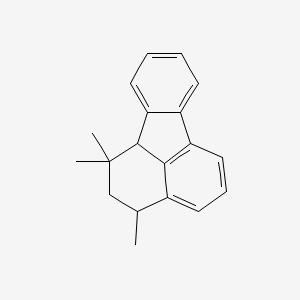
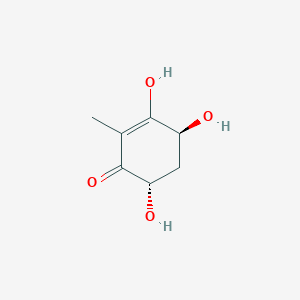

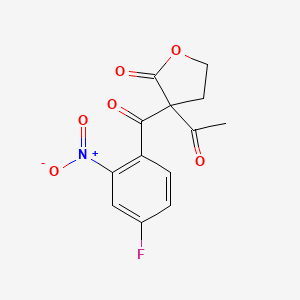
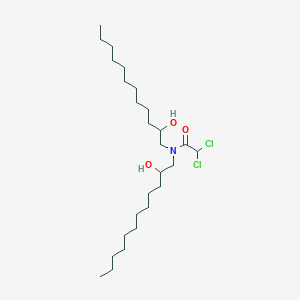
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
